molecular formula CH6N2O3 B1595745 Methylamine nitrate CAS No. 22113-87-7

Methylamine nitrate

Cat. No.: B1595745
CAS No.: 22113-87-7
M. Wt: 94.07 g/mol
InChI Key: PTIUDKQYXMFYAI-UHFFFAOYSA-N
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Description

Nomenclature and Molecular Formula

Methylamine nitrate, systematically named methanamine nitrate (1:1) , is an energetic salt with the molecular formula CH₆N₂O₃ (alternately written as CH₃NH₃⁺NO₃⁻ ). Its structure consists of a methylammonium cation paired with a nitrate anion, formed via the neutralization of methylamine (CH₃NH₂) with nitric acid (HNO₃). The compound is also known by synonyms such as monothis compound and PR-M (an industrial designation derived from "Potomac River—Monothis compound").

Key Molecular Properties:

Property Value Source
Molecular weight 94.07 g/mol
Melting point 104.7–108.5°C
Boiling point 206.8°C
Density 1.243 g/cm³ at 20°C
Solubility Highly soluble in water

The compound’s crystalline structure and hygroscopic nature make it suitable for integration into water-based explosive formulations.

Historical Development in Explosives Chemistry

This compound first gained prominence during World War II when German chemists incorporated it into explosive compositions. Its utility stemmed from its favorable oxygen balance compared to ammonium nitrate (AN), enabling more efficient combustion in confined detonation environments. Post-war, the compound was largely overshadowed by cheaper AN-based explosives like ANFO (ammonium nitrate/fuel oil).

A resurgence occurred in the 1960s–1970s when DuPont developed Tovex , a water-gel explosive replacing nitroglycerin-based dynamite. Tovex relied on this compound as a sensitizer mixed with AN, improving detonation velocity (6,300 m/s) and reducing toxic byproducts like carbon monoxide. This innovation addressed the oxygen deficiency of TNT-AN mixtures (e.g., Amatol), which produced incomplete combustion and hazardous residues.

Key Historical Milestones:

  • 1940s : Military use in German ordnance.
  • 1960s : DuPont’s Tovex formulations commercialized for mining and seismic applications.
  • 1973 : DuPont phased out dynamite in favor of this compound-based Tovex.

Comparative Analysis with Ammonium Nitrate and Other Energetic Salts

This compound and ammonium nitrate (NH₄NO₃) share similarities as oxidizers but differ critically in energy output and stability:

Structural and Functional Differences:

Parameter This compound Ammonium Nitrate
Molecular formula CH₃NH₃⁺NO₃⁻ NH₄⁺NO₃⁻
Oxygen balance +0.85% +20%
Detonation velocity ~6,300 m/s (in Tovex) ~2,700 m/s (pure AN)
Sensitivity Moderate; requires confinement Low; stable under standard conditions
Primary use Water-gel explosives Fertilizers, ANFO explosives

The methyl group in this compound enhances its oxygen balance , allowing near-stoichiometric combustion without external fuel additives. In contrast, AN requires fuel oils or aluminum to achieve comparable detonation efficiency. For example, ANFO mixtures yield 85% of nitroglycerin’s power, while this compound formulations approach 90–95%.

Comparison with Other Nitrate Salts:

  • Ethylammonium nitrate : Higher molecular weight reduces energy density compared to this compound.
  • Hydroxylammonium nitrate : Greater sensitivity and instability limit industrial use.
  • Amatol (AN/TNT) : this compound avoids TNT’s oxygen-deficient combustion, reducing post-detonation toxins like carbon monoxide.

Properties

IUPAC Name

methanamine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.HNO3/c1-2;2-1(3)4/h2H2,1H3;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIUDKQYXMFYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047924
Record name Methylammonium nitrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22113-87-7
Record name Methanamine, nitrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22113-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylammonium nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylammonium nitrate
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Preparation Methods

Example Data from Research

Parameter Condition/Value Notes
Reactor Temperature 160–250 °C Optimal range for reaction and evaporation
Residence Time 0.04–0.1 seconds Short to prevent decomposition
Nitric Acid Concentration Up to 80% water (prefer <50%) Influences heat balance
Monomethylamine Form Gas, anhydrous liquid, or aqueous Concentrated preferred
Stripping Gas Hot air Removes moisture, prevents solidification
Moisture Content in Product <0.5% Achieved by hot stripping

This method leverages the heat of neutralization to drive off water, simplifying the process and reducing hazards associated with drying steps.

Comparative Analysis of Preparation Methods

Feature Unmanned Control Preparation Method One-Step High-Temperature Reactor Process
Automation Fully automated, unmanned control Semi-continuous, requires reactor control
Reaction Medium Dilute nitric acid and liquid methylamine Concentrated reactants, high temperature
Heat Management External control and monitoring Exothermic reaction heat used for evaporation
Safety High, minimal human exposure Moderate, requires careful temperature control
Product Moisture Content Solution form, controlled pH Substantially anhydrous, <0.5% moisture
Equipment Complexity Requires flowmeters, PID, PLC systems Requires corrosion-resistant reactor and stripping apparatus
Scale Suitability Suitable for continuous industrial production Suitable for large-scale industrial production

Summary of Research Findings

  • The unmanned control preparation method optimizes safety and precision by integrating advanced process control technologies, enabling continuous and reproducible production of this compound solutions with controlled pH and density.

  • The one-step high-temperature reactor process offers a streamlined synthesis route producing dry, crystalline this compound by harnessing the reaction heat for water evaporation, minimizing drying hazards and process steps.

  • Both methods emphasize the importance of controlling reaction parameters such as temperature, pressure, pH, and residence time to ensure product quality and safety.

  • Reactor design and process automation are crucial in scaling up production while maintaining consistent product standards.

Chemical Reactions Analysis

Thermal Decomposition

Methylamine nitrate is thermally unstable, decomposing exothermically at elevated temperatures. The decomposition pathway and products depend on reaction conditions:

Primary Reaction:

CH3NH3NO3ΔN2O+CH3NH2+H2O\text{CH}_3\text{NH}_3\text{NO}_3 \xrightarrow{\Delta} \text{N}_2\text{O} + \text{CH}_3\text{NH}_2 + \text{H}_2\text{O}

Critical Observations:

  • At temperatures ≥175°C, decomposition produces nitrogen oxides (NOₓ) and water .

  • Prolonged heating or slow cooling results in a yellow tint due to byproduct formation .

Decomposition ConditionMajor ProductsByproducts
175–200°C (rapid)N₂O, CH₃NH₂, H₂OTrace NOₓ
>220°C (slow)NO, NO₂, NH₃Carbonaceous residues

Oxidation

In the presence of strong oxidizing agents (e.g., KMnO₄), the nitrate group acts as an oxidizer:

CH3NH3NO3+O2CO2+H2O+NOx\text{CH}_3\text{NH}_3\text{NO}_3 + \text{O}_2 \rightarrow \text{CO}_2 + \text{H}_2\text{O} + \text{NO}_x

Applications: Used in explosive formulations where rapid oxygen release is critical .

Reduction

Reducing agents (e.g., LiAlH₄) target the nitrate ion:

CH3NH3NO3+4H2CH3NH2+NH3+3H2O\text{CH}_3\text{NH}_3\text{NO}_3 + 4\text{H}_2 \rightarrow \text{CH}_3\text{NH}_2 + \text{NH}_3 + 3\text{H}_2\text{O}

Scientific Research Applications

Chemical Synthesis and Reagent Use

Methylamine nitrate serves as a precursor in the synthesis of other chemical compounds. It is commonly utilized as a reagent in various chemical reactions, including:

  • Synthesis of Explosives : this compound is a key ingredient in the formulation of explosives due to its high energy content and stability under specific conditions. It can be used in the production of water gel explosives, where it enhances detonation properties by improving the propagation of detonation waves .
  • Intermediate for Pharmaceuticals : The compound plays a role in the production of pharmaceuticals, such as ephedrine and other active pharmaceutical ingredients (APIs), where it acts as an important intermediate .

Biological Research

Research into the biological effects of this compound is ongoing. Its derivatives are studied for potential therapeutic applications:

  • Biochemical Assays : this compound's interactions with biological systems are being explored to understand its role in biochemical assays and potential therapeutic effects.
  • Toxicology Studies : Investigations into its toxicity have shown that exposure can lead to various health effects, including respiratory irritation and potential carcinogenicity due to nitrosamine formation .

Industrial Applications

In industrial contexts, this compound is primarily used for:

  • Explosives Production : It is extensively used in the manufacturing of explosives and propellants due to its favorable explosive properties. The addition of methyl groups enhances its performance compared to other nitrates .
  • Agricultural Chemicals : Methylamines derived from methylamine are utilized in the synthesis of agricultural chemicals, such as herbicides and insecticides, making it valuable in agrochemical formulations .

Case Study 1: Explosive Formulation

A study demonstrated that varying concentrations of this compound in water gel explosives could significantly affect detonation velocity and sensitivity. Adjustments in formulation allowed for customization based on operational requirements, illustrating its versatility in explosive design .

Case Study 2: Toxicological Assessment

Research conducted on the inhalation toxicity of methylamine revealed that exposure to high concentrations could lead to severe respiratory issues and systemic toxicity. This underscores the need for careful handling and regulatory oversight when using this compound in industrial applications .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Chemical SynthesisPrecursor for explosives and pharmaceuticalsEnhances performance in explosive formulations
Biological ResearchBiochemical assays; toxicity studiesPotential therapeutic uses; health risks identified
Industrial ApplicationsExplosives production; agricultural chemicalsCustomizable properties for specific industrial needs

Mechanism of Action

The mechanism by which methylammonium nitrate exerts its effects is primarily related to its explosive properties. The addition of the carbon-containing methyl group in methylammonium nitrate imparts better explosive properties and helps create a more favorable oxygen balance . This balance is crucial for the compound’s ability to release energy rapidly and efficiently during detonation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ammonium Nitrate (NH₄NO₃)

  • Chemical Structure: Composed of NH₄⁺ and NO₃⁻ ions, differing from methylamine nitrate by the substitution of a methyl group (-CH₃) in place of a hydrogen in the ammonium ion.
  • Physical Properties :

    Property This compound Ammonium Nitrate
    Molecular Weight (g/mol) 94.07 80.04
    Detonation Velocity (m/s) 3,400–4,700 2,500–3,500
    Solubility in Water High (exact data unavailable) 150 g/100 mL at 20°C
  • Applications: this compound: Limited to specialized explosives. Ammonium nitrate: Widely used in fertilizers and industrial explosives (e.g., ANFO).
  • Stability : Both compounds are sensitive to heat and shock. Ammonium nitrate requires a detonator for initiation, while this compound’s higher detonation velocity suggests greater intrinsic energy release .

Methylamine Hydrochloride (CH₃NH₃⁺Cl⁻)

  • Chemical Structure : The chloride salt of methylamine, contrasting with this compound’s nitrate counterion.
  • Reactivity: this compound’s NO₃⁻ group enhances its oxidative capacity, making it explosive. Methylamine hydrochloride lacks this property and is non-explosive. Both salts are water-soluble, but methylamine hydrochloride is primarily used in organic synthesis rather than energetic applications .

Urea Nitrate (CH₅N₃O₄)

  • Structure: A nitrate salt of urea (NH₂CONH₂), sharing the NO₃⁻ group with this compound.
  • Comparison :
    • Urea nitrate has a lower detonation velocity (~2,800 m/s) and is less stable than this compound .
    • Both compounds are hygroscopic, but urea nitrate is more commonly used in improvised explosives due to easier synthesis from fertilizers .

Biological Activity

Methylamine nitrate (MMAN), a chemical compound formed by the reaction of methylamine with nitric acid, has garnered attention for its potential biological activities and implications in various fields, including environmental science and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its metabolic pathways, regulatory mechanisms, and potential health effects.

This compound is classified as an explosive chemical due to its formation from methylamine and nitric acid. It is important to note that while methylamine itself is a simple amine, its nitrate salt can pose significant hazards in terms of stability and reactivity. The chemical structure can be represented as follows:

Methylamine NitrateCH3NH2+HNO3CH3NH3+NO3\text{this compound}\rightarrow \text{CH}_3\text{NH}_2+\text{HNO}_3\rightarrow \text{CH}_3\text{NH}_3^+\text{NO}_3^-

Methylotrophic Yeasts

Research has highlighted the role of methylamine in the metabolism of certain methylotrophic yeasts, such as Candida boidinii. These organisms can utilize methylamine as a nitrogen source, particularly when transitioning from nitrate-based substrates. The regulation of key enzymes involved in this metabolic pathway is critical for understanding how these yeasts adapt to varying nitrogen sources.

  • Nitrate Reductase (Ynr1) : This enzyme is crucial for the reduction of nitrate to nitrite and is induced by the presence of nitrate. Its expression is not significantly affected by other nitrogen sources, indicating a strong regulatory mechanism that prioritizes nitrate utilization .
  • Amine Oxidase (Amo1) : In contrast, Amo1 is specifically induced by methylamine but repressed when ammonium or glutamine are present. This suggests that C. boidinii has evolved to preferentially utilize available nitrogen sources based on environmental conditions .

The intracellular dynamics of these enzymes reveal that Ynr1 undergoes selective autophagy when transitioning from nitrate to methylamine, indicating a complex regulatory network that governs nitrogen metabolism in these yeasts .

Carcinogenic Potential

Methylamine has been implicated in various studies regarding its potential carcinogenic effects. Notably, it can be converted into nitrosamines, which are known carcinogens. Evidence from animal studies suggests that exposure to methylamine may lead to genotoxic effects, including DNA damage observed in assays involving E. coli and mouse lymphoma cells .

  • Dietary Exposure : A study conducted in Kashmir reported elevated levels of dietary amines, including methylamine, among populations at high risk for esophageal and gastric cancers. Regular consumption of certain local vegetables resulted in significant exposure to both methylamine and nitrates, raising concerns about their combined effects on cancer risk .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity Details
Nitrogen Utilization Utilized by methylotrophic yeasts such as C. boidinii as a nitrogen source .
Enzymatic Regulation Induces specific enzymes (Amo1) while repressing others (Ynr1) based on nitrogen availability .
Genotoxic Effects Associated with DNA damage and potential carcinogenicity through nitrosamine formation .
Dietary Implications High exposure linked to dietary habits in certain populations correlating with cancer risks .

Q & A

Q. What are the established synthesis methods for methylamine nitrate, and how do technical parameters influence yield and purity?

this compound is synthesized via neutralization of methylamine (CH₃NH₂) with nitric acid (HNO₃) under controlled conditions. Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of methylamine to nitric acid is optimal to avoid byproducts .
  • Temperature control : Exothermic reactions require cooling to maintain <30°C to prevent decomposition .
  • Post-synthesis purification : Crystallization or solvent extraction removes residual nitric acid and ensures >98% purity .
    Technical flow diagrams and cost estimations for industrial-scale production are detailed in patent literature .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

  • Molecular formula : CH₆N₂O₃ (methylammonium nitrate) .
  • Solubility : Highly soluble in water (≥200 g/L at 25°C) and polar solvents like ethanol .
  • Stability : Hygroscopic; requires anhydrous storage to prevent deliquescence. Decomposes above 150°C, releasing NOₓ gases .
  • Basicity : Methylamine (pKₐ = 10.6) forms a weakly acidic salt (pH ~5.5 in aqueous solution) .

Q. What analytical methods are recommended for detecting this compound and associated impurities?

  • LC-MS/MS : Quantifies trace impurities (e.g., nitrosamines) with detection limits ≤1 ppb using transitions like m/z 78→61 .
  • Ion chromatography : Measures nitrate ion (NO₃⁻) concentration to confirm stoichiometry .
  • FTIR spectroscopy : Identifies functional groups (e.g., NH₃⁺ bend at 1600 cm⁻¹) .

Advanced Research Questions

Q. How does this compound inhibit nitrate reductase activity in bacterial biofilms, and why do reported inhibitory concentrations vary?

this compound acts as a competitive inhibitor of nitrate reductase in Staphylococcus epidermidis, disrupting anaerobic respiration. Discrepancies in inhibitory concentrations (10 mM vs. 150 mM) arise from experimental conditions:

  • Microaerobic vs. anaerobic : Under microaerobic conditions, 10 mM methylamine fully inhibits activity, whereas higher concentrations are needed in anaerobic systems due to compensatory metabolic pathways .
  • Biofilm vs. planktonic cells : Biofilms exhibit 3× higher tolerance due to extracellular polymeric substance (EPS) barrier effects .

Q. How can researchers assess the risk of nitrosamine formation in this compound-based pharmaceuticals?

Follow EMA/WHO guidelines for nitrosamine risk assessment:

Structural similarity analysis : Compare methylamine to amines known to form nitrosamines (e.g., dimethylamine → NDMA) .

Reaction conditions : Evaluate presence of nitrosating agents (e.g., NO₂⁻) and acidic pH, which accelerate nitrosation .

Analytical justification : If synthesis of nitrosamine reference standards fails despite rigorous attempts, conclude low risk and omit confirmatory testing .

Q. What novel catalytic methods enable sustainable synthesis of this compound from environmental waste streams?

A recent 8-step catalytic process converts CO₂ and wastewater nitrate into this compound:

CO₂ reduction : Electrochemical reduction to CO.

Nitrate reduction : Catalytic conversion to NH₂ intermediates.

C-N coupling : CO and NH₂ form methylamine precursors .
This method achieves 70% yield at ambient conditions, outperforming traditional high-pressure industrial routes .

Q. How do stoichiometric ratios of methylamine salts affect synthetic yields in multi-step reactions?

As shown in Table 1, this compound yields 70% (S)-nicotine in amination reactions, slightly lower than methylamine hydrochloride (75%) due to nitrate’s weaker nucleophilicity. Excess reagent (>3 eq) reduces yields via side reactions (Table 2) .

Methylamine SaltYield of (S)-Nicotine (%)
Hydrochloride75
Nitrate70
Sulfate72
Table 1: Effect of methylamine salts on amination yields

Q. How can researchers resolve contradictions in reported enzyme inhibition kinetics involving this compound?

  • Replicate conditions : Ensure identical O₂ levels, pH, and bacterial strains.
  • Meta-analysis : Compare datasets using tools like Michaelis-Menten nonlinear regression to identify outlier protocols .
  • Mechanistic studies : Use isotopic labeling (¹⁵N-NO₃⁻) to trace nitrate assimilation pathways .

Q. What methodologies mitigate environmental risks during this compound disposal?

  • Bioremediation : Methylobacter strains assimilate this compound under aerobic conditions, reducing CH₄ and N₂O emissions .
  • Neutralization : Treat waste with ascorbic acid to chelate nitrate and prevent NDMA formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methylamine nitrate
Reactant of Route 2
Methylamine nitrate

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